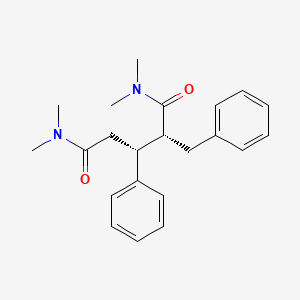
1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one, also known as 4-Morpholine-3-cyclopropyl-propan-1-one (MCPP-1), is a cyclic ether compound that has been studied for its potential applications in scientific research and lab experiments. It is a colorless liquid with a boiling point of 101 °C and a melting point of -50 °C. MCPP-1 has been used in a variety of research applications due to its unique properties.
Aplicaciones Científicas De Investigación
MCPP-1 has been used in a variety of scientific research applications due to its unique properties. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a reagent in the synthesis of peptides, and as a solvent in the synthesis of polymers. Additionally, MCPP-1 has been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions.
Mecanismo De Acción
MCPP-1 acts as a catalyst in the synthesis of heterocyclic compounds by facilitating the formation of a stable cyclic structure. It has been shown to increase the rate of reaction and improve the yield of the desired product. Additionally, MCPP-1 has been shown to act as a reagent in the synthesis of peptides by providing a source of nitrogen for the formation of peptide bonds.
Biochemical and Physiological Effects
MCPP-1 has been shown to have no adverse biochemical or physiological effects when used at low concentrations. It has been used in a variety of research applications without any reported adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using MCPP-1 in lab experiments is its low toxicity and lack of adverse biochemical and physiological effects. Additionally, it is easy to synthesize and can be used in a variety of research applications. The main limitation of using MCPP-1 in lab experiments is its low solubility in water, which can make it difficult to use in certain applications.
Direcciones Futuras
The potential future directions of MCPP-1 include its use in the development of new pharmaceuticals, the study of enzyme-catalyzed reactions, and the synthesis of polymers. Additionally, MCPP-1 could be used in the synthesis of novel heterocyclic compounds and in the study of the mechanism of action of various enzymes. Finally, MCPP-1 could be used to study the effects of various environmental contaminants on biochemical and physiological processes.
Métodos De Síntesis
MCPP-1 can be synthesized using a three-step process. The first step involves the reaction of 4-morpholine and 3-cyclopropyl-1-propanol to form 4-morpholine-3-cyclopropyl-1-propanol. The second step involves the reaction of this intermediate with potassium hydroxide to form 4-morpholine-3-cyclopropyl-1-one. The final step involves the reaction of this intermediate with hydrochloric acid to form the desired product, MCPP-1.
Propiedades
IUPAC Name |
3-cyclopropyl-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c12-10(4-3-9-1-2-9)11-5-7-13-8-6-11/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMXMHLDUMAHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














